Cas no 1340339-81-2 (ethyl 5-(3-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylate)

Ethyl 5-(3-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an ester group at the 3-position and a branched alkyl group at the 5-position. This structure imparts stability and versatility, making it a valuable intermediate in organic synthesis and medicinal chemistry. The oxadiazole moiety contributes to its potential bioactivity, while the ethyl ester group enhances solubility and reactivity for further derivatization. Its well-defined molecular architecture allows for precise modifications, facilitating applications in drug discovery and agrochemical research. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
ethyl 5-(3-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylate structure
1340339-81-2 structure
Product Name:ethyl 5-(3-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylate
CAS No:1340339-81-2
MF:C10H16N2O3
MW:212.245642662048
CID:5892400
PubChem ID:64032257
Update Time:2025-06-11

ethyl 5-(3-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 5-(3-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylate
    • AKOS013348755
    • 1340339-81-2
    • EN300-1119929
    • Inchi: 1S/C10H16N2O3/c1-5-14-10(13)8-11-9(15-12-8)7(4)6(2)3/h6-7H,5H2,1-4H3
    • InChI Key: MTJKBTVUGZYGRB-UHFFFAOYSA-N
    • SMILES: O1C(C(C)C(C)C)=NC(C(=O)OCC)=N1

Computed Properties

  • Exact Mass: 212.11609238g/mol
  • Monoisotopic Mass: 212.11609238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 65.2Ų

ethyl 5-(3-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylate Pricemore >>

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Additional information on ethyl 5-(3-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylate

Comprehensive Overview of Ethyl 5-(3-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylate (CAS No. 1340339-81-2)

The compound ethyl 5-(3-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylate (CAS No. 1340339-81-2) is a specialized organic molecule belonging to the 1,2,4-oxadiazole family. This heterocyclic scaffold has garnered significant attention in recent years due to its versatile applications in pharmaceuticals, agrochemicals, and material science. The presence of both ethyl carboxylate and 3-methylbutan-2-yl substituents enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Researchers and industry professionals frequently search for terms like "1,2,4-oxadiazole derivatives," "ethyl carboxylate synthesis," and "CAS 1340339-81-2 applications," reflecting the growing interest in this compound.

One of the key reasons for the popularity of ethyl 5-(3-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylate is its role in drug discovery. The 1,2,4-oxadiazole ring is known for its bioisosteric properties, often used to replace carboxylic acids or amides in medicinal chemistry. This compound's unique structure allows it to interact with biological targets, making it a candidate for developing new therapeutics. Recent studies have explored its potential in addressing global health challenges, such as antimicrobial resistance and chronic diseases, aligning with current trends in "green chemistry" and "sustainable drug development."

In addition to pharmaceutical applications, CAS No. 1340339-81-2 is also relevant in agrochemical research. The 3-methylbutan-2-yl group contributes to lipophilicity, which can improve the bioavailability of agrochemicals. This has led to investigations into its use as a building block for crop protection agents, particularly in formulations targeting pest resistance—a hot topic in "precision agriculture" and "eco-friendly pesticides." The compound's stability under various environmental conditions further enhances its utility in this field.

From a synthetic perspective, the preparation of ethyl 5-(3-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylate involves multi-step reactions, often starting from readily available precursors like hydroxylamine and ethyl cyanoacetate. Optimizing these processes is a frequent subject in "organic synthesis forums" and "catalysis research," as efficiency and yield are critical for industrial-scale production. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been explored to improve the scalability of this compound.

The compound's physicochemical properties, including solubility, melting point, and stability, are well-documented, making it a reliable choice for researchers. Its molecular weight and logP value are particularly important for computational chemists working on "QSAR modeling" and "molecular docking." These properties are often queried in databases like PubChem and Reaxys, highlighting the compound's relevance in modern cheminformatics.

Looking ahead, the demand for ethyl 5-(3-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylate is expected to rise, driven by its interdisciplinary applications. Innovations in "high-throughput screening" and "AI-driven drug design" may further unlock its potential. As the scientific community continues to explore this compound, its role in addressing contemporary challenges in health and agriculture will likely expand, solidifying its position as a cornerstone in synthetic and applied chemistry.

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